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Compound of Interest

Compound Name: 2-Amino-4-bromobenzenethiol

Cat. No.: B031654 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and

synthetic methodology for the chemical compound 2-Amino-4-bromobenzenethiol. It is
intended for researchers, scientists, and professionals in the fields of drug development and

chemical synthesis who require detailed analytical data and experimental procedures.

Spectroscopic Data
The structural elucidation of 2-Amino-4-bromobenzenethiol is supported by a combination of

Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR)

spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are

summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule. Due to the limited availability of specific experimental spectra for 2-Amino-4-
bromobenzenethiol in publicly accessible databases, the following data is predicted based on

established principles and spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for 2-Amino-4-bromobenzenethiol
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~7.3 d 1H Ar-H

~7.1 dd 1H Ar-H

~6.8 d 1H Ar-H

~4.5 s (br) 2H -NH₂

~3.5 s 1H -SH

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Amino-4-bromobenzenethiol

Chemical Shift (δ, ppm) Assignment

~145 C-NH₂

~135 C-Br

~130 Ar-CH

~125 Ar-CH

~120 C-SH

~115 Ar-CH

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule by their

characteristic vibrational frequencies.

Table 3: FT-IR Spectral Data for 2-Amino-4-bromobenzenethiol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b031654?utm_src=pdf-body
https://www.benchchem.com/product/b031654?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3250 Strong, Broad
N-H stretch (asymmetric and

symmetric)

~3050 Medium Aromatic C-H stretch

~2550 Weak S-H stretch

~1620 Strong N-H bend (scissoring)

~1500 Medium Aromatic C=C stretch

~810 Strong
C-H out-of-plane bend (p-

substitution pattern)

~680 Medium C-Br stretch

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern.

Table 4: Mass Spectrometry Data for 2-Amino-4-bromobenzenethiol

m/z Relative Intensity (%) Assignment

203 ~100 [M]⁺ (with ⁷⁹Br)

205 ~98 [M+2]⁺ (with ⁸¹Br)

124 Variable [M - Br]⁺

97 Variable [M - Br - HCN]⁺

Ionization method: Electron Ionization (EI).

Experimental Protocols
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Detailed methodologies for the acquisition of the spectroscopic data are provided to ensure

reproducibility.

NMR Spectroscopy
A sample of 2-Amino-4-bromobenzenethiol (5-10 mg) is dissolved in approximately 0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹H

NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled pulse

sequence is employed to obtain a spectrum with single lines for each unique carbon atom.

FT-IR Spectroscopy
The FT-IR spectrum is obtained using a Fourier-Transform Infrared spectrophotometer. For a

solid sample, a small amount of 2-Amino-4-bromobenzenethiol is finely ground with

potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film

can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to

evaporate on a salt plate (e.g., NaCl or KBr). The spectrum is recorded over the range of 4000-

400 cm⁻¹.

Mass Spectrometry
The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI)

source. A small amount of the sample is introduced into the instrument, typically via a direct

insertion probe or after separation by gas chromatography. The molecules are ionized by a

high-energy electron beam, and the resulting fragments are separated based on their mass-to-

charge ratio.

Synthesis Workflow
The synthesis of 2-Amino-4-bromobenzenethiol can be achieved through a multi-step

process, a general representation of which is provided below.
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Synthesis Pathway

Alternative Step

4-Bromoaniline Diazotization
(NaNO₂, HCl, 0-5 °C)

1. 4-Bromobenzenediazonium
chloride

Xanthate Formation
(Potassium ethyl xanthate)

2. S-(4-Bromophenyl)
O-ethyl dithiocarbonate

Hydrolysis
(NaOH, H₂O, Heat)

3.
2-Amino-4-bromobenzenethiol

Reduction of Nitro Group
(if starting from a nitro-precursor)

Click to download full resolution via product page

Caption: A generalized synthetic workflow for 2-Amino-4-bromobenzenethiol.

Logical Relationships in Spectroscopic Analysis
The process of identifying and characterizing 2-Amino-4-bromobenzenethiol involves a

logical flow of analysis, starting from preliminary identification to detailed structural

confirmation.
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Caption: Logical workflow for the spectroscopic characterization of 2-Amino-4-
bromobenzenethiol.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-4-
bromobenzenethiol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031654#spectroscopic-data-nmr-ir-ms-of-2-amino-4-
bromobenzenethiol]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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